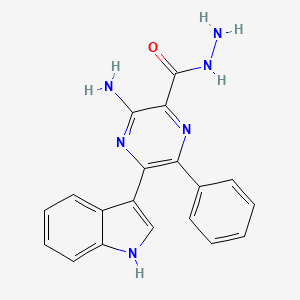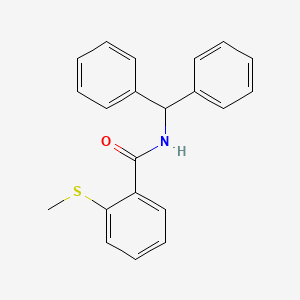
3-amino-5-(1H-indol-3-yl)-6-phenylpyrazine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-5-(1H-indol-3-yl)-6-phenylpyrazine-2-carbohydrazide is a complex organic compound that belongs to the class of pyrazine derivatives. This compound features a unique structure combining an indole moiety, a phenyl group, and a pyrazine ring, making it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-(1H-indol-3-yl)-6-phenylpyrazine-2-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diketones with diamines under acidic or basic conditions.
Introduction of the Indole Moiety: The indole group is often introduced via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.
Attachment of the Carbohydrazide Group: The carbohydrazide group is typically introduced by reacting the intermediate compound with hydrazine or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the pyrazine ring or the carbohydrazide group, resulting in the formation of reduced pyrazine or hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions of the compound, especially on the phenyl and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under acidic or basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Reduced pyrazine or hydrazine derivatives.
Substitution: Various substituted indole, phenyl, or pyrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-amino-5-(1H-indol-3-yl)-6-phenylpyrazine-2-carbohydrazide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. The indole moiety is known for its presence in many biologically active compounds, and the pyrazine ring adds to its versatility. Researchers investigate its interactions with biological targets, including enzymes and receptors.
Medicine
Medicinal chemistry explores this compound for its potential therapeutic applications. The combination of indole and pyrazine structures is of particular interest for developing new drugs with anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and dyes. Its unique chemical properties make it suitable for various applications, from pharmaceuticals to advanced materials.
Mechanism of Action
The mechanism of action of 3-amino-5-(1H-indol-3-yl)-6-phenylpyrazine-2-carbohydrazide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The pyrazine ring can enhance these interactions by providing additional binding sites and stabilizing the compound’s conformation.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-5-(1H-indol-3-yl)-6-methylpyrazine-2-carbohydrazide
- 3-amino-5-(1H-indol-3-yl)-6-ethylpyrazine-2-carbohydrazide
- 3-amino-5-(1H-indol-3-yl)-6-phenylpyrazine-2-carboxamide
Uniqueness
Compared to similar compounds, 3-amino-5-(1H-indol-3-yl)-6-phenylpyrazine-2-carbohydrazide stands out due to its specific combination of functional groups. The presence of both an indole and a phenyl group attached to the pyrazine ring provides unique chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H16N6O |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-amino-5-(1H-indol-3-yl)-6-phenylpyrazine-2-carbohydrazide |
InChI |
InChI=1S/C19H16N6O/c20-18-17(19(26)25-21)23-15(11-6-2-1-3-7-11)16(24-18)13-10-22-14-9-5-4-8-12(13)14/h1-10,22H,21H2,(H2,20,24)(H,25,26) |
InChI Key |
FSYGUYVFXAEFKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C(=N2)C(=O)NN)N)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-2-{5-oxo-1-phenyl-3-[(1-propylpiperidin-4-yl)methyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11064886.png)
![2-(4-Ethylamino-6-morpholin-4-yl-[1,3,5]triazin-2-ylsulfanyl)-propionic acid methyl ester](/img/structure/B11064894.png)


![2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11064901.png)
![4-phenyl-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B11064908.png)
![4-(4-fluorophenyl)-2-methylhexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B11064909.png)

![7-(2-chlorophenyl)-3-(2-fluorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11064920.png)

![ethyl 4-[(15,15-dimethyl-16-oxa-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaen-3-yl)sulfanyl]butanoate](/img/structure/B11064929.png)

![2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B11064940.png)
![3,4-dichloro-N-[(4-chlorophenyl)(phenyl)methyl]benzamide](/img/structure/B11064965.png)
